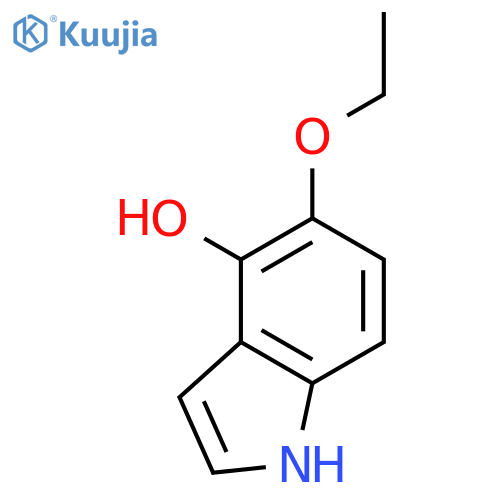Cas no 130570-26-2 (1H-Indol-4-ol, 5-ethoxy-)

1H-Indol-4-ol, 5-ethoxy- structure
商品名:1H-Indol-4-ol, 5-ethoxy-
CAS番号:130570-26-2
MF:C10H11NO2
メガワット:177.199842691422
MDL:MFCD20664308
CID:1124072
PubChem ID:18459485
1H-Indol-4-ol, 5-ethoxy- 化学的及び物理的性質
名前と識別子
-
- 1H-Indol-4-ol, 5-ethoxy-
- 5-Ethoxy-4-hydroxy-indole
- 5-ETHOXY-1H-INDOL-4-OL
- A888702
- DB-398483
- F18507
- 130570-26-2
- SCHEMBL6228671
-
- MDL: MFCD20664308
- インチ: InChI=1S/C10H11NO2/c1-2-13-9-4-3-8-7(10(9)12)5-6-11-8/h3-6,11-12H,2H2,1H3
- InChIKey: LYZYLCBKDYUUES-UHFFFAOYSA-N
- ほほえんだ: CCOC1=C(C2=C(C=C1)NC=C2)O
計算された属性
- せいみつぶんしりょう: 177.07900
- どういたいしつりょう: 177.078978594g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 174
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 45.2Ų
じっけんとくせい
- PSA: 45.25000
- LogP: 2.27220
1H-Indol-4-ol, 5-ethoxy- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM239645-1g |
5-Ethoxy-1H-indol-4-ol |
130570-26-2 | 95% | 1g |
$1014 | 2024-08-02 | |
| Alichem | A199009405-1g |
5-Ethoxy-1H-indol-4-ol |
130570-26-2 | 95% | 1g |
1,142.40 USD | 2021-06-01 | |
| Alichem | A199009405-250mg |
5-Ethoxy-1H-indol-4-ol |
130570-26-2 | 95% | 250mg |
456.96 USD | 2021-06-01 | |
| Ambeed | A289728-1g |
5-Ethoxy-1H-indol-4-ol |
130570-26-2 | 95+% | 1g |
$1024.0 | 2024-04-24 | |
| Chemenu | CM239645-1g |
5-Ethoxy-1H-indol-4-ol |
130570-26-2 | 95% | 1g |
$1047 | 2021-08-04 | |
| eNovation Chemicals LLC | D782752-100mg |
1H-Indol-4-ol, 5-ethoxy- |
130570-26-2 | 95% | 100mg |
$150 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1792395-1g |
5-Ethoxy-1H-indol-4-ol |
130570-26-2 | 98% | 1g |
¥10035.00 | 2024-08-09 | |
| eNovation Chemicals LLC | D782752-100mg |
1H-Indol-4-ol, 5-ethoxy- |
130570-26-2 | 95% | 100mg |
$150 | 2025-02-25 | |
| eNovation Chemicals LLC | D782752-100mg |
1H-Indol-4-ol, 5-ethoxy- |
130570-26-2 | 95% | 100mg |
$150 | 2025-02-21 |
1H-Indol-4-ol, 5-ethoxy- 関連文献
-
Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562
-
Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645
-
Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494
-
Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520
130570-26-2 (1H-Indol-4-ol, 5-ethoxy-) 関連製品
- 37865-86-4(6-Ethoxy-1H-indole)
- 30933-67-6(4,5-dimethoxy-1H-Indole)
- 23456-82-8(4-ethoxy-1H-indole)
- 49635-16-7(5-Methoxy-1H-indol-4-ol)
- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)
- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)
- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)
- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)
- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)
推奨される供給者
Amadis Chemical Company Limited
(CAS:130570-26-2)1H-Indol-4-ol, 5-ethoxy-

清らかである:99%
はかる:1g
価格 ($):922.0